(E)-(2-((Hydroxyimino)methyl)phenyl)boronsäure

Übersicht

Beschreibung

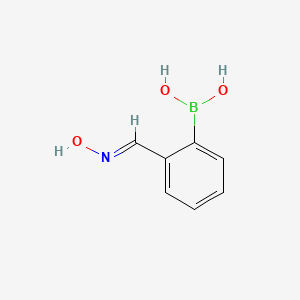

(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C7H8BNO3 and a molecular weight of 164.95 g/mol This compound is known for its unique structure, which includes a boronic acid group and a hydroxyimino group attached to a phenyl ring

Wissenschaftliche Forschungsanwendungen

(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound’s boronic acid group can interact with biological molecules, making it useful in the design of enzyme inhibitors and sensors.

Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Biochemische Analyse

Biochemical Properties

(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which acts as a Lewis acid. One of the key interactions is with serine residues in the active sites of enzymes, forming a covalent bond that can inhibit enzyme activity . Additionally, (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid can interact with hydroxyl groups in sugars and amino acids, forming stable complexes that are useful in molecular recognition and sensing applications .

Cellular Effects

(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting specific enzymes, leading to alterations in gene expression and cellular metabolism . For example, this compound can inhibit proteasomes, which are responsible for degrading proteins, thereby affecting protein turnover and cell cycle regulation . Additionally, (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid can modulate cellular responses to oxidative stress by interacting with reactive oxygen species and antioxidant enzymes .

Molecular Mechanism

The molecular mechanism of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid involves its ability to form covalent bonds with nucleophilic residues in biomolecules. This compound can inhibit enzymes by binding to their active sites, forming a stable boronate complex that prevents substrate access . Additionally, (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . The reversible nature of its interactions allows for dynamic regulation of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions but can undergo hydrolysis and oxidation, leading to the formation of degradation products . Long-term studies have shown that (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid in animal models vary with different dosages. At low doses, this compound can selectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At high doses, (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . The interactions of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid with metabolic enzymes can influence the overall metabolic profile of cells and tissues, affecting energy production and biosynthetic processes .

Transport and Distribution

The transport and distribution of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization and accumulation of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid can influence its activity and function, affecting cellular responses to the compound .

Subcellular Localization

(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid exhibits specific subcellular localization patterns, which are important for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid can localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and quality control . Additionally, this compound can be directed to the nucleus, where it modulates gene expression by interacting with transcription factors and chromatin .

Vorbereitungsmethoden

The synthesis of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with hydroxylamine under specific conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the final boronic acid derivative . Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity.

Analyse Chemischer Reaktionen

(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic esters or boronic acids.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and palladium catalysts for cross-coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid and hydroxyimino groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, while the hydroxyimino group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and chemical reactions .

Vergleich Mit ähnlichen Verbindungen

(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and (E)-(2-((hydroxyimino)methyl)phenyl)boronic esters. While phenylboronic acid lacks the hydroxyimino group, (E)-(2-((hydroxyimino)methyl)phenyl)boronic esters have a similar structure but differ in their ester functional group. The presence of the hydroxyimino group in (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid provides unique reactivity and interaction capabilities, making it distinct from its analogs .

Biologische Aktivität

(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antibacterial research. This article aims to explore its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols and other nucleophiles. The presence of the hydroxyimino group enhances its reactivity and biological interactions. The general structure can be represented as follows:

- Chemical Formula : CHBNO

- Molecular Weight : 195.99 g/mol

- Proteasome Inhibition : Similar to other boronic acid derivatives, this compound has been shown to inhibit proteasome activity, which is crucial in regulating protein degradation pathways. Studies indicate that it can halt the cell cycle at the G2/M phase in cancer cells, leading to growth inhibition .

- Enzyme Inhibition : The compound exhibits significant inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase, with IC values indicating moderate to high potency .

- Antibacterial Activity : Research has demonstrated that (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid is effective against a range of bacterial strains, including resistant strains such as Escherichia coli. The mechanism involves the covalent modification of serine residues in bacterial enzymes .

Anticancer Properties

The compound has shown promising anticancer activity, particularly against breast cancer cell lines (e.g., MCF-7). In vitro studies revealed an IC value of 18.76 ± 0.62 µg/mL, indicating significant cytotoxicity towards cancer cells while maintaining low toxicity towards normal cells .

Antioxidant Activity

The antioxidant potential was assessed using various assays:

- ABTS Radical Scavenging : IC: 0.11 ± 0.01 µg/mL

- DPPH Free Radical Scavenging : IC: 0.14 ± 0.01 µg/mL

- CUPRAC Method : A: 1.73 ± 0.16 µg/mL

These results suggest that the compound possesses strong antioxidant properties, which may contribute to its therapeutic effects .

Enzyme Inhibition

The compound also demonstrated significant enzyme inhibition:

- Acetylcholinesterase : IC: 115.63 ± 1.16 µg/mL

- Butyrylcholinesterase : IC: 3.12 ± 0.04 µg/mL

- Antiurease : IC: 1.10 ± 0.06 µg/mL

- Antityrosinase : IC: 11.52 ± 0.46 µg/mL

These activities highlight the compound's potential in treating conditions related to enzyme dysregulation .

Case Studies and Research Findings

A recent study evaluated a cream formulation containing (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid for its dermatological applications. The formulation was tested for antioxidant and antibacterial properties, showing efficacy against skin pathogens while being safe for human use . Histological evaluations indicated no significant adverse effects on rat organs upon treatment.

Comparative Biological Activity Table

| Activity Type | Measurement | Result |

|---|---|---|

| Anticancer | IC | 18.76 ± 0.62 µg/mL |

| Antioxidant | ABTS | IC: 0.11 ± 0.01 µg/mL |

| DPPH | IC: 0.14 ± 0.01 µg/mL | |

| CUPRAC | A: 1.73 ± 0.16 µg/mL | |

| Enzyme Inhibition | Acetylcholinesterase | IC: 115.63 ± 1.16 µg/mL |

| Butyrylcholinesterase | IC: 3.12 ± 0.04 µg/mL | |

| Antiurease | IC: 1.10 ± 0.06 µg/mL | |

| Antityrosinase | IC: 11.52 ± 0.46 µg/mL |

Eigenschaften

CAS-Nummer |

859160-67-1 |

|---|---|

Molekularformel |

C7H8BNO3 |

Molekulargewicht |

164.96 g/mol |

IUPAC-Name |

[2-[(Z)-hydroxyiminomethyl]phenyl]boronic acid |

InChI |

InChI=1S/C7H8BNO3/c10-8(11)7-4-2-1-3-6(7)5-9-12/h1-5,10-12H/b9-5- |

InChI-Schlüssel |

WXPCRKQPGFIHQC-UITAMQMPSA-N |

SMILES |

B(C1=CC=CC=C1C=NO)(O)O |

Isomerische SMILES |

B(C1=CC=CC=C1/C=N\O)(O)O |

Kanonische SMILES |

B(C1=CC=CC=C1C=NO)(O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.